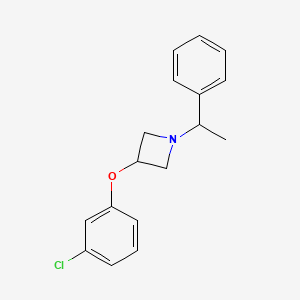
3-(3-Chlorophenoxy)-1-(1-phenylethyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenoxy)-1-(1-phenylethyl)azetidine is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenoxy)-1-(1-phenylethyl)azetidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chlorophenol and 1-phenylethylamine.
Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving the starting materials under specific conditions, such as the presence of a base and a suitable solvent.
Final Product: The final product, this compound, is obtained after purification steps, such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenoxy)-1-(1-phenylethyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenoxy)-1-(1-phenylethyl)azetidine involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenoxy)-1-(1-phenylethyl)pyrrolidine: A similar compound with a five-membered ring instead of a four-membered azetidine ring.
3-(3-Chlorophenoxy)-1-(1-phenylethyl)piperidine: Another similar compound with a six-membered ring.
Uniqueness
3-(3-Chlorophenoxy)-1-(1-phenylethyl)azetidine is unique due to its four-membered azetidine ring, which imparts distinct chemical properties and reactivity compared to its five- and six-membered counterparts
Properties
CAS No. |
82622-29-5 |
|---|---|
Molecular Formula |
C17H18ClNO |
Molecular Weight |
287.8 g/mol |
IUPAC Name |
3-(3-chlorophenoxy)-1-(1-phenylethyl)azetidine |
InChI |
InChI=1S/C17H18ClNO/c1-13(14-6-3-2-4-7-14)19-11-17(12-19)20-16-9-5-8-15(18)10-16/h2-10,13,17H,11-12H2,1H3 |
InChI Key |
MWVJNNNOAZPTPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(C2)OC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















